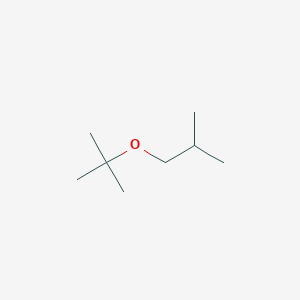

1-(1,1-Dimethylethoxy)-2-methylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOMCDPCTBJJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186667 | |

| Record name | Isopropyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33021-02-2 | |

| Record name | 1-(1,1-Dimethylethoxy)-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33021-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl tert-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033021022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-dimethylethoxy)-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL TERT-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J663295D5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1,1-dimethylethoxy)-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1,1-dimethylethoxy)-2-methylpropane, also known as tert-butyl isobutyl ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of sterically hindered ether formation. It critically evaluates synthetic methodologies, with a primary focus on the industrially preferred acid-catalyzed addition of isobutylene to isobutanol. The guide elucidates the mechanistic underpinnings of this transformation, offers a detailed, field-tested experimental protocol, and discusses the compound's applications, particularly its role as a reference standard in pharmaceutical analysis.

Introduction: The Significance of Sterically Hindered Ethers

This compound (CAS No. 33021-02-2) is a notable example of a sterically hindered ether, a class of compounds with significant utility in various chemical disciplines.[1] Its structure, featuring a bulky tert-butyl group bonded to an isobutyl moiety via an ether linkage, imparts unique physical and chemical properties.[1] These include increased stability, reduced propensity to form explosive peroxides compared to less hindered ethers, and specific solvency characteristics.[2]

While its analogues, methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), have been extensively used as gasoline oxygenates to enhance octane ratings and promote cleaner combustion, the applications of this compound are more specialized.[2][3] Of particular interest to the pharmaceutical industry, this compound serves as a crucial reference standard in the development and validation of analytical methods for butanol-related active pharmaceutical ingredients (APIs).[4] Its well-characterized nature allows for the accurate quantification and quality control of pharmaceutical preparations.[4]

This guide will provide a detailed exploration of the synthesis of this important molecule, moving beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy.

Strategic Synthesis: Navigating the Challenges of Steric Hindrance

The formation of ethers is a cornerstone of organic synthesis. However, the construction of sterically encumbered ethers such as this compound requires careful consideration of the synthetic approach.

The Limitations of Williamson Ether Synthesis

The Williamson ether synthesis, a classic and versatile method involving the reaction of an alkoxide with a primary alkyl halide, is generally not a viable route for the preparation of tert-butyl ethers. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.

In the context of synthesizing this compound, one would consider two possible disconnections:

-

Isobutyl alkoxide + tert-butyl halide: In this scenario, the tert-butyl halide is a tertiary alkyl halide. The isobutoxide, being a strong base, will preferentially induce an E2 elimination reaction with the tert-butyl halide to form isobutylene, rather than the desired SN2 substitution.

-

tert-Butoxide + isobutyl halide: While isobutyl halide is a primary alkyl halide, the tert-butoxide is a bulky, sterically hindered strong base. This combination still favors the E2 elimination pathway, leading to the formation of isobutylene from the isobutyl halide.

Therefore, the Williamson ether synthesis is ill-suited for the efficient production of this compound due to the predominance of competing elimination reactions.

Acid-Catalyzed Alkene Addition: The Superior Strategy

A more effective and industrially scalable method for the synthesis of tert-butyl ethers is the acid-catalyzed addition of an alcohol to an alkene possessing a tertiary carbon in its double bond. For the synthesis of this compound, this involves the reaction of isobutanol (2-methyl-1-propanol) with isobutylene (2-methylpropene).[5]

The reaction is typically catalyzed by a strong acid, with solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) being particularly favored in industrial settings due to their ease of separation from the reaction mixture and potential for regeneration and reuse.[6][7]

Reaction Mechanism and Workflow

The acid-catalyzed synthesis of this compound proceeds through a carbocation intermediate. The mechanism is as follows:

-

Protonation of Isobutylene: The acid catalyst protonates the isobutylene at the less substituted carbon of the double bond, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.

-

Nucleophilic Attack by Isobutanol: The lone pair of electrons on the oxygen atom of isobutanol acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a protonated ether intermediate.

-

Deprotonation: A base (which can be another molecule of isobutanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final product, this compound, and regenerating the acid catalyst.

Visualizing the Reaction Pathway

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Isobutylene is a flammable gas and should be handled with care. Strong acids are corrosive.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Isobutanol | 74.12 | 74.12 g (1.0 mol) | Reagent grade, anhydrous |

| Isobutylene | 56.11 | ~67 g (1.2 mol) | Condensed gas or generated in situ |

| Amberlyst-15 | - | 10 g | Strongly acidic ion-exchange resin |

| Diethyl ether | 74.12 | As needed | For extraction |

| Saturated NaHCO₃ solution | - | As needed | For neutralization |

| Anhydrous MgSO₄ | 120.37 | As needed | For drying |

Procedure

-

Catalyst Preparation: If the Amberlyst-15 resin is not in its H+ form, it should be washed with dilute HCl, followed by deionized water until the washings are neutral, and then dried.

-

Reaction Setup: To a thick-walled, pressure-resistant glass reactor equipped with a magnetic stirrer, a gas inlet, and a cooling condenser, add isobutanol (74.12 g, 1.0 mol) and the pre-treated Amberlyst-15 resin (10 g).

-

Introduction of Isobutylene: Cool the reactor to 0-5 °C using an ice bath. Slowly bubble condensed isobutylene gas (~67 g, 1.2 mol) into the stirred reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition of isobutylene is complete, seal the reactor and allow it to warm to room temperature. Stir the mixture vigorously for 24 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up:

-

Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with diethyl ether to recover any adsorbed product, and the washings combined with the filtrate.

-

Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any residual acid.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 112-114 °C.

-

Expected Yield and Characterization

The expected yield of this compound is typically in the range of 70-85%. The purity of the final product can be confirmed by GC-MS and its structure verified by ¹H and ¹³C NMR spectroscopy.

Data Summary

| Parameter | Value |

| Reactants | Isobutanol, Isobutylene |

| Catalyst | Amberlyst-15 (or other strong acid) |

| Reaction Type | Electrophilic Addition |

| Temperature | 0-25 °C |

| Reaction Time | 24 hours |

| Typical Yield | 70-85% |

| Boiling Point of Product | 112-114 °C |

| Molecular Weight of Product | 130.23 g/mol |

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed addition of isobutanol to isobutylene. This method circumvents the limitations of the Williamson ether synthesis for sterically hindered ethers. The use of solid acid catalysts offers a practical and scalable approach to this transformation. The resulting product is a valuable reference standard in the pharmaceutical industry, underscoring the importance of robust and well-understood synthetic methodologies in drug development and quality control. This guide provides the necessary theoretical framework and practical details for the successful synthesis and purification of this important chemical compound.

References

-

A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol. ResearchGate. Available at: [Link]

-

This compound - CAS - 33021-02-2. Axios Research. Available at: [Link]

-

Ethyl tert-butyl ether - preparation and application. Georganics. Available at: [Link]

-

The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Chemical Communications (RSC Publishing). Available at: [Link]

-

Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. ResearchGate. Available at: [Link]

-

PHENYL t-BUTYL ETHER. Organic Syntheses. Available at: [Link]

- Method for producing isobutylene from isobutanol. Google Patents.

-

tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. Available at: [Link]

-

Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. Available at: [Link]

-

Tert-butyl – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Isobutanol to Isobutene: Process and Catalysts. ResearchGate. Available at: [Link]

- Process for producing isobutene from isobutanol. Google Patents.

-

(PDF) Ethyl tert -butyl ether synthesis using carbon catalysts from lignocellulose. ResearchGate. Available at: [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]

-

Methyl tert-butyl ether. Wikipedia. Available at: [Link]

-

GLYCINE t-BUTYL ESTER. Organic Syntheses. Available at: [Link]

-

Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. Available at: [Link]

Sources

- 1. CAS 33021-02-2: this compound [cymitquimica.com]

- 2. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 3. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]

- 4. This compound - CAS - 33021-02-2 | Axios Research [axios-research.com]

- 5. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties and Synthetic Strategy of 1-(1,1-dimethylethoxy)-2-methylpropane

This guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 1-(1,1-dimethylethoxy)-2-methylpropane, a notable ether with applications in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory and research endeavors.

Section 1: Compound Identification and Physicochemical Profile

This compound, also commonly known as tert-butyl isobutyl ether, is an aliphatic ether characterized by its branched structure. This structural feature, particularly the presence of a bulky tert-butyl group, imparts significant steric hindrance, which in turn influences its reactivity and physical properties, making it less reactive than its linear isomers.[1] At room temperature, it exists as a colorless liquid with low volatility.[1]

The compound is identified by the CAS Number 33021-02-2 .[2] Its molecular formula is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[2]

Synonyms and Nomenclature

A clear understanding of the various names for this compound is crucial for comprehensive literature searches and unambiguous communication in a research context.

-

IUPAC Name: this compound[2]

-

Common Synonyms: tert-Butyl isobutyl ether, Isobutyl tert-butyl ether, 1-tert-Butoxy-2-methylpropane, 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propane[1][3]

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental setups, including its utility as a solvent and its purification requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| CAS Number | 33021-02-2 | [2] |

| Boiling Point | 113.18 °C | [2] |

| Melting Point | -111.008 to -110.829 °C | [2] |

| Density | 0.7516 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.3941 (estimate) | [2] |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | [1] |

Section 2: Strategic Synthesis via Williamson Ether Synthesis

The synthesis of unsymmetrical ethers such as this compound is most effectively achieved through the Williamson ether synthesis.[4] This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[4][5] The choice of reactants is critical to favor substitution over elimination, a common side reaction.[5]

For the synthesis of tert-butyl isobutyl ether, the sterically hindered tert-butyl group should be part of the alkoxide nucleophile, while the isobutyl group should be the primary alkyl halide.[5] This strategic choice minimizes the likelihood of an E2 elimination reaction, which would be favored if the roles were reversed (i.e., using a tert-butyl halide and an isobutoxide).[5]

Proposed Synthetic Pathway

The diagram below illustrates the proposed Williamson ether synthesis pathway for this compound.

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

tert-Butanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tert-butanol (1.0 equivalent) to anhydrous THF. b. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). The addition of NaH will result in the evolution of hydrogen gas; ensure proper ventilation. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.

-

S(_N)2 Reaction: a. Cool the freshly prepared sodium tert-butoxide solution to 0 °C. b. Add isobutyl bromide (1.0 equivalent) dropwise to the stirred solution via a dropping funnel. c. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by fractional distillation to yield pure this compound.

Section 3: Applications in Research and Development

The unique structural characteristics of this compound lend it to several applications in both industrial and research settings.

Solvent and Intermediate

Its moderate polarity and low reactivity make it a useful solvent for paints, coatings, and adhesives.[1] Furthermore, it serves as a key intermediate in the synthesis of other organic compounds, which can be of importance in the production of specialty chemicals.[1]

Role in Drug Discovery and Development

The tert-butyl group is a prevalent motif in medicinal chemistry.[6][7] Its incorporation into drug molecules can enhance metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation.[8] The steric bulk of the tert-butyl group can also enforce a specific molecular conformation, potentially increasing binding affinity and selectivity for a biological target.[8]

-

Protecting Group: In complex organic syntheses, particularly in the development of pharmaceutical agents, the hydroxyl group of an alcohol may need to be protected to prevent it from undergoing unwanted reactions. The formation of a tert-butyl ether is a method for alcohol protection.[9] While the installation and removal of a tert-butyl protecting group require relatively strong acidic conditions, it is highly stable to a wide range of other reaction conditions.[9]

-

Reference Standard: this compound is utilized as a fully characterized chemical compound that serves as a reference standard for the Active Pharmaceutical Ingredient (API) Butanol.[10] In this capacity, it is employed for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development.[10]

Section 4: Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[2] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. (2015, July 16). Chemistry Stack Exchange. [Link]

-

How do you prepare t-butyl-ethyl ether by using Williamson synthesis?. (2025, July 25). Filo. [Link]

-

Williamson Ether Synthesis. University of Colorado Boulder. [Link]

- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Synlett, 2007(12), 1894-1898.

-

Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. Homework.Study.com. [Link]

-

Protection Process of the tert-Butyl Group as a Non-Polar Moiety of D-Serine: Unexpected Rearrangement. Yonsei University. [Link]

- Westphal, M. V., Wolfstädter, B. T., Le, D. D., Work, D. N., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469.

-

Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]

-

t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson. [Link]

-

Westphal, M. V., Wolfstädter, B. T., Le, D. D., Work, D. N., & Carreira, E. M. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Semantic Scholar. [Link]

-

18.2: Preparing Ethers. (2024, September 30). Chemistry LibreTexts. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. [Link]

-

tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. [Link]

-

This compound. Axios Research. [Link]

-

Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

Sources

- 1. CAS 33021-02-2: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. This compound - CAS - 33021-02-2 | Axios Research [axios-research.com]

An In-depth Technical Guide to 1-(1,1-dimethylethoxy)-2-methylpropane (tert-Butyl Isobutyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1,1-dimethylethoxy)-2-methylpropane (also known as tert-butyl isobutyl ether), a sterically hindered ether with significant applications in organic synthesis. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, properties, and applications, with a particular focus on its relevance to drug development.

Compound Profile and Physicochemical Properties

This compound, bearing the CAS number 33021-02-2, is a branched aliphatic ether.[1] Its structure, featuring a bulky tert-butyl group linked to an isobutyl group via an ether oxygen, imparts significant steric hindrance. This steric congestion is a defining characteristic, influencing its reactivity and utility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33021-02-2 | [2] |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 113.18 °C | [3] |

| Melting Point | -111.008 to -110.829 °C | [3] |

| Density | 0.7516 g/cm³ at 20 °C | [3] |

| Synonyms | tert-Butyl isobutyl ether, Isobutyl tert-butyl ether, 1-tert-Butoxy-2-methylpropane | [1] |

Synthesis of this compound: A Discussion of Methodologies

The synthesis of sterically hindered ethers like this compound requires careful consideration of the reaction mechanism to avoid competing elimination reactions.

The Williamson Ether Synthesis: Limitations and Considerations

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a primary alkyl halide, is often the go-to method for ether synthesis. However, for the preparation of tert-butyl isobutyl ether, this method is not ideal due to the steric hindrance of the reactants. An attempt to react sodium tert-butoxide (a bulky nucleophile) with isobutyl halide would be inefficient, and the reaction of sodium isobutoxide with a tert-butyl halide would lead predominantly to elimination (E2) to form isobutylene.

Acid-Catalyzed Addition of Alcohols to Alkenes: A Viable Route

A more effective and industrially relevant method for synthesizing tert-butyl ethers is the acid-catalyzed addition of an alcohol to an alkene. In the case of this compound, this would involve the reaction of isobutylene with isobutanol in the presence of a strong acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15).[4]

Reaction Scheme: (CH₃)₂C=CH₂ + (CH₃)₂CHCH₂OH --[H⁺]--> (CH₃)₃C-O-CH₂CH(CH₃)₂

This method takes advantage of the formation of the stable tert-butyl carbocation as a key intermediate.

Caption: Acid-catalyzed synthesis of tert-butyl isobutyl ether.

Experimental Protocol: Synthesis via Acid-Catalyzed Etherification

The following is a representative protocol for the synthesis of a tert-butyl ether, adapted for the preparation of this compound.

Materials:

-

Isobutanol

-

Isobutylene (liquefied or generated in situ)

-

Amberlyst-15 ion-exchange resin (acidic form)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of isobutanol in a suitable solvent (e.g., diethyl ether) in a round-bottom flask, add the Amberlyst-15 catalyst (approximately 5-10% by weight of the alcohol).

-

Cool the mixture in an ice bath.

-

Slowly add liquefied isobutylene to the reaction mixture through a dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, filter off the catalyst and wash it with fresh solvent.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A singlet at ~1.2 ppm (9H) corresponding to the nine equivalent protons of the tert-butyl group. - A doublet at ~3.1 ppm (2H) for the -O-CH₂- protons, coupled to the adjacent methine proton. - A multiplet at ~1.9 ppm (1H) for the methine proton of the isobutyl group. - A doublet at ~0.9 ppm (6H) for the two equivalent methyl groups of the isobutyl moiety. |

| ¹³C NMR | - A quaternary carbon signal at ~73 ppm for the C(CH₃)₃ carbon. - A signal at ~75 ppm for the -O-CH₂- carbon. - A signal around 28 ppm for the methine carbon of the isobutyl group. - A signal around 29 ppm for the three equivalent methyl carbons of the tert-butyl group. - A signal around 19 ppm for the two equivalent methyl carbons of the isobutyl group. |

| IR Spectroscopy | - Strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region. - A prominent C-O stretching band in the 1150-1085 cm⁻¹ region, characteristic of aliphatic ethers. - C-H bending vibrations for the methyl and methylene groups in the 1470-1365 cm⁻¹ region. |

| Mass Spectrometry | The NIST WebBook provides the electron ionization mass spectrum, which shows a base peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Other significant fragments would include the loss of a methyl group and cleavage of the ether bond. |

Applications in Organic Synthesis and Drug Development

The primary utility of this compound and other tert-butyl ethers in the context of research and drug development lies in their function as protecting groups for alcohols.[5]

The tert-Butyl Ether as a Robust Protecting Group

The tert-butyl group is a valuable protecting group for hydroxyl moieties due to its stability under a wide range of reaction conditions, including strongly basic, organometallic, and nucleophilic environments.[5] This robustness allows for extensive chemical modifications on other parts of a complex molecule without affecting the protected alcohol.

Caption: General workflow for alcohol protection using a tert-butyl ether.

Deprotection Strategies

The cleavage of a tert-butyl ether is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene. This orthogonality to many other protecting groups makes the tert-butyl ether a strategic choice in multi-step syntheses.

Role in Drug Design and Synthesis

The incorporation of a tert-butyl group, either as a permanent part of a molecule's scaffold or as a temporary protecting group, can significantly impact a drug candidate's properties.[5] As a structural component, its steric bulk can modulate binding to a biological target and enhance metabolic stability by shielding susceptible positions from enzymatic degradation.[5]

While specific examples of this compound in the synthesis of a marketed drug are not prominently documented, its role as a model for tert-butyl ether protecting groups is instructive. For instance, in the synthesis of complex natural products or active pharmaceutical ingredients with multiple hydroxyl groups, the selective protection and deprotection afforded by groups like tert-butyl ethers are crucial for achieving the desired final product.

The tert-butyl group is also a common feature in many pharmaceuticals, where it contributes to the molecule's overall lipophilicity and pharmacokinetic profile.

Safety and Handling

Based on aggregated GHS information, this compound is classified as a highly flammable liquid and vapor.[3]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable compound in the repertoire of organic synthesis. Its sterically hindered nature makes it a relatively unreactive solvent and a robust protecting group for alcohols. While its direct application in marketed pharmaceuticals is not widely documented, its structural motifs and the principles of its synthesis and reactivity are highly relevant to drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- BenchChem. (2025). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.

-

NIST. (n.d.). Propane, 1-(1,1-dimethylethoxy)-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethoxy-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (2025). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. Retrieved from [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 33021-02-2). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(1,1-dimethylethoxy)-2-methylpropane

This guide provides a comprehensive analysis of the spectral data for 1-(1,1-dimethylethoxy)-2-methylpropane, also known as tert-butyl isobutyl ether. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis who rely on spectroscopic techniques for structural elucidation. This document will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction: The Molecular Blueprint

This compound (C₈H₁₈O) is an ether with a molecular weight of 130.23 g/mol .[1][2] Its structure, featuring a bulky tert-butyl group and an isobutyl group linked by an ether oxygen, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior in various applications. This guide will dissect the spectral data from fundamental principles, providing not just the data itself, but the rationale behind the observed signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides detailed information about the hydrogen environments within a molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons present.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum from a comprehensive database like the Spectral Database for Organic Compounds (SDBS) was not retrievable at the time of this writing, a predicted spectrum can be analyzed based on established principles of chemical shifts and spin-spin coupling.

| Protons (Label) | Chemical Shift (δ) (ppm) (Predicted) | Multiplicity | Integration |

| a | ~1.15 | Singlet (s) | 9H |

| b | ~3.10 | Doublet (d) | 2H |

| c | ~1.85 | Nonet (n) | 1H |

| d | ~0.90 | Doublet (d) | 6H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals four distinct proton signals, consistent with its molecular structure.

-

The Tert-Butyl Protons (a): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.15 ppm. Their equivalence arises from the free rotation around the C-O and C-C bonds, and the absence of adjacent, non-equivalent protons results in a singlet. The large integration value of 9H makes this signal a prominent feature of the spectrum.

-

The Methylene Protons (b): The two protons on the carbon adjacent to the ether oxygen in the isobutyl group are deshielded by the electronegative oxygen atom, leading to a predicted chemical shift of around 3.10 ppm. These protons are coupled to the single methine proton (c), resulting in a doublet.

-

The Methine Proton (c): The single proton of the isobutyl group's methine is coupled to the two methylene protons (b) and the six methyl protons (d). This extensive coupling would theoretically result in a complex multiplet, often appearing as a nonet (a multiplet with nine peaks). Its chemical shift is predicted to be around 1.85 ppm.

-

The Isobutyl Methyl Protons (d): The six equivalent protons of the two methyl groups in the isobutyl moiety are coupled to the methine proton (c), giving rise to a doublet at approximately 0.90 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure complete dissolution and mixing.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

Predicted ¹³C NMR Spectral Data

| Carbon (Label) | Chemical Shift (δ) (ppm) (Predicted) |

| 1 | ~72.5 |

| 2 | ~28.7 |

| 3 | ~77.8 |

| 4 | ~28.5 |

| 5 | ~19.5 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Quaternary Carbon of the Tert-Butyl Group (1): The quaternary carbon of the tert-butyl group, being directly attached to the electron-withdrawing oxygen atom, is expected to have a chemical shift around 72.5 ppm.

-

Methyl Carbons of the Tert-Butyl Group (2): The three equivalent methyl carbons of the tert-butyl group will give a single, intense peak at approximately 28.7 ppm.

-

Methylene Carbon of the Isobutyl Group (3): The methylene carbon of the isobutyl group, also bonded to the ether oxygen, will be significantly deshielded, with a predicted chemical shift around 77.8 ppm.

-

Methine Carbon of the Isobutyl Group (4): The methine carbon of the isobutyl group is predicted to have a chemical shift of about 28.5 ppm.

-

Methyl Carbons of the Isobutyl Group (5): The two equivalent methyl carbons of the isobutyl group will produce a single peak at approximately 19.5 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation:

The sample is prepared in the same manner as for ¹H NMR spectroscopy.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer for the ¹³C nucleus.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

-

A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the functional groups present. For an ether like this compound, the most prominent feature will be the C-O stretching vibration.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkane (C-H) |

| 1470-1450 | C-H bend | Alkane (CH₂, CH₃) |

| 1390-1365 | C-H bend | Alkane (tert-butyl, isobutyl) |

| 1150-1085 | C-O stretch | Ether (C-O-C) |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The region between 2960 and 2850 cm⁻¹ will show strong absorptions due to the stretching vibrations of the numerous C-H bonds in the alkyl groups.

-

C-H Bending Vibrations: Absorptions in the 1470-1450 cm⁻¹ range are characteristic of C-H bending (scissoring) vibrations of the methylene and methyl groups. The presence of the tert-butyl and isobutyl groups will also give rise to characteristic bending vibrations in the 1390-1365 cm⁻¹ region.

-

C-O Stretching Vibration: The most diagnostic peak for an ether is the strong C-O-C stretching absorption. For an aliphatic ether like this compound, this is expected to appear in the 1150-1085 cm⁻¹ range. The asymmetry of the ether (tert-butyl vs. isobutyl) may lead to a broad or complex absorption in this region. Ethers are generally difficult to definitively identify by IR spectroscopy alone due to the presence of C-O stretching absorptions in a similar range for many other oxygen-containing compounds.[3]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Liquid Film Method):

-

Place a drop of the neat liquid sample of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty IR beam path.

-

Place the sample in the IR beam.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of this compound is available from the NIST WebBook.[4][5][6][7]

Mass Spectral Data

Molecular Ion (M⁺): m/z = 130

Major Fragment Ions (m/z) and Relative Intensities:

| m/z | Relative Intensity | Proposed Fragment Ion |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 73 | ~60 | [C₄H₉O]⁺ |

| 41 | ~40 | [C₃H₅]⁺ |

| 56 | ~30 | [C₄H₈]⁺ |

| 29 | ~25 | [C₂H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides clear evidence for its structure through its characteristic fragmentation pattern.

-

Molecular Ion Peak: The peak at m/z = 130 corresponds to the molecular weight of the compound (C₈H₁₈O), confirming its elemental composition.[5] However, this peak is often of low abundance in the spectra of ethers due to the ease of fragmentation.

-

Base Peak (m/z = 57): The most intense peak in the spectrum, the base peak, appears at m/z = 57. This corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺), formed by the cleavage of the C-O bond. The stability of this tertiary carbocation is the driving force for this fragmentation pathway.

-

Fragment Ion at m/z = 73: A significant peak at m/z = 73 is attributed to the [C₄H₉O]⁺ fragment. This can be formed by the loss of an isobutyl radical from the molecular ion.

-

Other Fragment Ions: Other notable peaks include m/z = 41 ([C₃H₅]⁺), m/z = 56 (loss of a methyl group from the tert-butyl cation), and m/z = 29 ([C₂H₅]⁺), which are common fragments in the mass spectra of branched alkanes and ethers.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with labeled atoms for NMR analysis and the primary fragmentation pathway in mass spectrometry.

Caption: Molecular structure of this compound with labeled atoms for NMR analysis.

Sources

- 1. This compound - CAS - 33021-02-2 | Axios Research [axios-research.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]

- 5. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]

- 6. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]

- 7. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]

solubility of tert-butyl isobutyl ether in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl Isobutyl Ether in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl isobutyl ether. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a qualitative solubility profile in common organic solvents, and presents a detailed experimental protocol for quantitative solubility determination. By combining theoretical insights with practical methodologies, this guide serves as an essential resource for effectively utilizing tert-butyl isobutyl ether in various scientific applications.

Introduction to tert-Butyl Isobutyl Ether

tert-Butyl isobutyl ether, with the chemical formula C₈H₁₈O, is an ether that is finding utility in various chemical applications, including as a potential fuel additive and a solvent in organic synthesis.[1][2] Its structure consists of a tert-butyl group and an isobutyl group linked by an oxygen atom. This asymmetric structure influences its physical and chemical properties, including its solubility in different media.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 112 °C |

| Structure | CC(C)COC(C)(C)C |

Understanding the solubility of tert-butyl isobutyl ether is crucial for its effective use in reaction chemistry, process design, and formulation development. This guide provides the foundational knowledge for scientists and researchers to confidently work with this compound.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which is based on the polarity and intermolecular forces of the solute and the solvent.[3] For tert-butyl isobutyl ether, its solubility profile is governed by a combination of van der Waals forces, dipole-dipole interactions, and its capacity to act as a hydrogen bond acceptor.

-

Van der Waals Forces: The nonpolar alkyl groups (tert-butyl and isobutyl) contribute to London dispersion forces, which are the primary intermolecular interactions in nonpolar solvents like hexane and toluene.[3]

-

Dipole-Dipole Interactions: The C-O-C ether linkage introduces a bent molecular geometry and a difference in electronegativity between the carbon and oxygen atoms, resulting in a net dipole moment.[4] This allows for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: While tert-butyl isobutyl ether cannot act as a hydrogen bond donor due to the absence of a hydrogen atom on the oxygen, the lone pairs of electrons on the oxygen atom allow it to act as a hydrogen bond acceptor.[5] This enables it to interact with polar protic solvents like alcohols (e.g., methanol, ethanol).

The branched nature of the alkyl groups in tert-butyl isobutyl ether can also influence its solubility. While the overall molecule is relatively nonpolar, the steric hindrance from the bulky tert-butyl group may affect how effectively solvent molecules can surround it.

Qualitative Solubility Profile

While specific quantitative solubility data for tert-butyl isobutyl ether in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on its molecular structure and the principles of intermolecular forces.[6]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Dominated by London dispersion forces, similar to the alkyl groups of the ether. |

| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics allow for favorable van der Waals interactions. |

| Diethyl Ether | Polar Aprotic | High | "Like dissolves like" principle applies strongly as both are ethers. |

| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions between the ketone and ether are favorable. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Favorable dipole-dipole interactions between the ester and ether functional groups. |

| Ethanol | Polar Protic | Moderate | Can act as a hydrogen bond acceptor with ethanol, but the nonpolar alkyl chains limit miscibility compared to smaller ethers. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, hydrogen bonding is possible, but the large hydrophobic structure of the ether is a limiting factor. |

| Water | Polar Protic | Low | The large nonpolar alkyl groups significantly outweigh the polarity of the ether linkage, leading to poor solubility.[5][6] |

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is necessary. The following is a standard protocol for determining the solubility of a liquid solute, such as tert-butyl isobutyl ether, in an organic solvent using the gravimetric method.

Necessary Equipment and Reagents

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Vials with screw caps

-

Filtration unit (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

-

tert-Butyl isobutyl ether (solute)

-

Selected organic solvent(s)

Step-by-Step Gravimetric Protocol

-

Preparation: Add an excess amount of tert-butyl isobutyl ether to a known volume or mass of the chosen organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow any undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved droplets.

-

Weighing: Weigh the syringe containing the saturated solution to determine the mass of the collected sample.

-

Solvent Evaporation: Dispense the collected sample into a pre-weighed vial and evaporate the solvent using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of tert-butyl isobutyl ether.

-

Final Weighing: Once the solvent has been completely removed, weigh the vial containing the remaining tert-butyl isobutyl ether.

-

Calculation: The solubility can be calculated in g/100 mL or other units based on the mass of the dissolved ether and the volume or mass of the solvent in the collected sample.

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

-

Temperature: The solubility of most organic compounds in organic solvents increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. It is crucial to control the temperature during solubility experiments to obtain reproducible results.

-

Purity of Components: The presence of impurities in either the tert-butyl isobutyl ether or the solvent can affect the measured solubility. Water is a common impurity that can significantly impact solubility, especially in nonpolar solvents.

Conclusion

While quantitative solubility data for tert-butyl isobutyl ether is not widely published, a strong understanding of its molecular structure and the principles of intermolecular forces allows for reliable qualitative predictions of its solubility in a variety of organic solvents. It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide equips researchers with the necessary theoretical and practical knowledge to effectively utilize tert-butyl isobutyl ether in their work.

References

-

PubChem. Isopropyl tert-butyl ether. National Center for Biotechnology Information. [Link]

-

Pearson. t-Butyl Ether Protecting Groups. [Link]

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Stenutz. tert-butyl isobutyl ether. [Link]

-

Solubility of Things. Isobutyl tert-butyl ether. [Link]

-

LookChem. Cas 29072-93-3,Propyl tert-butyl ether. [Link]

-

University of Calgary. Ch16: Ethers. [Link]

-

Chemistry LibreTexts. 15.1: Physical Properties of Ethers. [Link]

-

JoVE. Video: Physical Properties of Ethers. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

Sources

- 1. tert-butyl isobutyl ether [stenutz.eu]

- 2. tert-butyl isobutyl ether [chemicalbook.com]

- 3. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. Video: Physical Properties of Ethers [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl Isobutyl Ether

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl isobutyl ether (TBIBE), a potentially valuable fuel additive and organic solvent. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for the preparation of TBIBE. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Key synthesis strategies, including acid-catalyzed etherification and the Williamson ether synthesis, are critically evaluated. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to provide a robust and self-validating resource for laboratory and process development applications.

Introduction: The Significance of tert-Butyl Isobutyl Ether

Tert-butyl isobutyl ether (TBIBE) is an aliphatic ether with potential applications as a fuel oxygenate, similar to its well-known analogues methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). The introduction of an ether oxygenate to gasoline can enhance its octane rating and promote more complete combustion, leading to reduced carbon monoxide and unburned hydrocarbon emissions. The branched structure of both the tert-butyl and isobutyl groups in TBIBE may also impart favorable properties such as improved cold flow characteristics and reduced volatility compared to lighter ethers. Beyond its potential as a fuel additive, TBIBE is also of interest as a non-polar solvent in organic synthesis and various industrial processes.

This guide aims to provide a detailed technical resource for the synthesis of TBIBE, enabling researchers and process chemists to make informed decisions in the laboratory and during scale-up. We will explore the two primary synthetic pathways, analyze their mechanisms, and provide actionable experimental protocols.

Acid-Catalyzed Etherification: The Direct Approach

The most direct and industrially scalable method for the synthesis of tert-butyl alkyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[1] In the case of TBIBE, this involves the reaction of isobutanol with isobutylene in the presence of a suitable acid catalyst.

The Underlying Chemistry: A Mechanistic Exploration

The acid-catalyzed etherification proceeds via a carbocation intermediate, a mechanism that leverages the stability of the tertiary carbocation formed from the protonation of isobutylene.

-

Step 1: Protonation of Isobutylene: The reaction is initiated by the protonation of the double bond of isobutylene by an acid catalyst (H⁺), leading to the formation of a stable tert-butyl carbocation.[2]

-

Step 2: Nucleophilic Attack by Isobutanol: The lone pair of electrons on the oxygen atom of isobutanol acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a protonated ether intermediate.

-

Step 3: Deprotonation: A weak base (such as another molecule of isobutanol or the conjugate base of the catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, tert-butyl isobutyl ether.

Critical Experimental Parameters and Their Rationale

The success of the acid-catalyzed synthesis of TBIBE hinges on the careful control of several key parameters. The choices made directly influence the reaction rate, equilibrium conversion, and selectivity towards the desired ether.

| Parameter | Typical Range | Rationale |

| Catalyst | Strong acid ion-exchange resins (e.g., Amberlyst-15), Zeolites | Heterogeneous catalysts are preferred for ease of separation and reusability. Strong Brønsted acidity is essential for efficient protonation of isobutylene.[1] |

| Temperature | 30 - 100 °C | The reaction is exothermic, so lower temperatures favor the equilibrium towards the product. However, a sufficient temperature is required to achieve a reasonable reaction rate.[1] |

| Pressure | Up to 2.0 MPa | Higher pressure helps to maintain the reactants in the liquid phase, especially the volatile isobutylene, thereby increasing the concentration and reaction rate.[1] |

| Reactant Ratio | Excess Isobutanol | Using an excess of the alcohol can shift the equilibrium towards the formation of the ether and can also help to suppress the dimerization of isobutylene, a common side reaction. |

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of TBIBE via acid-catalyzed etherification in a batch reactor.

Materials:

-

Isobutanol (anhydrous)

-

Isobutylene (liquefied or as a gas)

-

Amberlyst-15 (or a similar acidic ion-exchange resin), pre-dried

-

Pressurized reaction vessel (autoclave) with magnetic stirring and temperature control

-

Gas cylinder for isobutylene (if used as a gas)

-

Standard laboratory glassware for workup and purification

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100 °C for at least 12 hours to remove any adsorbed water, which can inhibit the reaction.

-

Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, add the dried Amberlyst-15 catalyst (e.g., 5-10 wt% relative to the total mass of reactants).

-

Reactant Charging: Add anhydrous isobutanol to the reaction vessel. Seal the vessel.

-

Introduction of Isobutylene:

-

If using liquefied isobutylene: Cool the sealed reactor to a low temperature (e.g., -10 °C) and carefully add the desired amount of liquefied isobutylene.

-

If using gaseous isobutylene: Pressurize the reactor with isobutylene gas to the desired pressure. The amount of isobutylene can be determined by the pressure drop in the gas cylinder or by mass flow control.

-

-

Reaction Conditions: Heat the sealed reactor to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction pressure. The reaction is typically run for several hours.

-

Reaction Quenching and Workup: After the desired reaction time, cool the reactor to room temperature. Carefully vent any excess isobutylene.

-

Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., diethyl ether) and dried for reuse.

-

Purification:

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent (if any was used for washing) using a rotary evaporator.

-

The crude TBIBE can be purified by fractional distillation to obtain the pure product.

-

Potential Side Reactions and Selectivity Considerations

While the acid-catalyzed etherification can be highly selective, several side reactions can occur, impacting the overall yield and purity of the TBIBE.

-

Isobutylene Dimerization: The tert-butyl carbocation can be attacked by another molecule of isobutylene, leading to the formation of diisobutylene (isooctene). This is more prevalent at higher temperatures and lower alcohol concentrations.[2]

-

Isobutanol Dehydration: At higher temperatures, the acid catalyst can promote the dehydration of isobutanol to isobutylene.[3]

-

Formation of Di-isobutyl Ether: Self-condensation of isobutanol can lead to the formation of di-isobutyl ether.

Williamson Ether Synthesis: A Classic Route with Modern Adaptations

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[4] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.

Mechanistic Principles and Stereochemical Considerations

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.

-

Step 1: Formation of the Alkoxide: A strong base is used to deprotonate the alcohol, forming the corresponding alkoxide.

-

Step 2: Nucleophilic Attack: The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.

For the synthesis of TBIBE, there are two possible combinations of reactants:

-

Sodium isobutoxide and tert-butyl halide: This combination is not viable as the tertiary alkyl halide is sterically hindered and will predominantly undergo an E2 elimination reaction in the presence of a strong base like isobutoxide, yielding isobutylene.

-

Sodium tert-butoxide and isobutyl halide: This is the preferred route. The primary alkyl halide (isobutyl halide) is susceptible to SN2 attack, and while the tert-butoxide is a bulky base, substitution can compete with elimination.

Optimizing Reaction Conditions for Enhanced Yield

To favor the SN2 pathway and maximize the yield of TBIBE, careful consideration of the reaction conditions is necessary.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium hydride (NaH) or potassium tert-butoxide | A strong, non-nucleophilic base is required to fully deprotonate the tert-butanol to form the tert-butoxide. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or an ether (e.g., THF) | These solvents can solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion. They do not participate in the reaction. |

| Temperature | Moderate (e.g., room temperature to 50 °C) | Higher temperatures can favor the competing E2 elimination reaction. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) or a crown ether | Can be used to increase the solubility and reactivity of the alkoxide in the organic phase, potentially improving the yield.[5] |

Experimental Protocol: Williamson Synthesis of TBIBE

The following is a general laboratory procedure for the synthesis of TBIBE via the Williamson ether synthesis.

Materials:

-

tert-Butanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide

-

Isobutyl bromide or isobutyl iodide

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Safety Note: Sodium hydride is a highly flammable solid that reacts violently with water. Handle it with extreme care under an inert atmosphere.

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of sodium hydride in anhydrous THF.

-

Alcohol Addition: While stirring under a nitrogen atmosphere, add a solution of tert-butanol in anhydrous THF dropwise to the sodium hydride suspension. The reaction will evolve hydrogen gas. Continue stirring until the gas evolution ceases, indicating the complete formation of sodium tert-butoxide.

-

Alkyl Halide Addition: To the freshly prepared sodium tert-butoxide solution, add isobutyl bromide (or iodide) dropwise at a controlled temperature (e.g., room temperature). If using a phase-transfer catalyst, it can be added at this stage.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of ethanol, followed by water.

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation.

-

Comparative Analysis of Synthesis Routes

| Feature | Acid-Catalyzed Etherification | Williamson Ether Synthesis |

| Starting Materials | Isobutanol, Isobutylene | tert-Butanol, Isobutyl halide, Strong base |

| Catalyst | Strong acid (e.g., Amberlyst-15) | Stoichiometric strong base (e.g., NaH) |

| Byproducts | Diisobutylene, Di-isobutyl ether, Water | Isobutylene (from elimination), Salt (e.g., NaBr) |

| Industrial Scalability | High | Moderate |

| Atom Economy | High (addition reaction) | Lower (involves a stoichiometric base and forms a salt byproduct) |

| Key Challenge | Controlling isobutylene dimerization | Suppressing the competing E2 elimination reaction |

Characterization of tert-Butyl Isobutyl Ether

The identity and purity of the synthesized TBIBE should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.2 ppm, integrating to 9H), the isobutyl methylene group (a doublet), the isobutyl methine proton (a multiplet), and the isobutyl methyl groups (a doublet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the three different carbons of the isobutyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations in the ether region (typically 1050-1150 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohols indicates the completion of the reaction.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for ethers. The NIST WebBook provides a reference mass spectrum for tert-butyl isobutyl ether.[6]

Conclusion and Future Outlook

This technical guide has detailed the primary synthetic methodologies for the preparation of tert-butyl isobutyl ether. The acid-catalyzed etherification of isobutanol with isobutylene represents a more atom-economical and industrially scalable approach, while the Williamson ether synthesis offers a classic and versatile laboratory-scale alternative, provided that the reaction conditions are carefully controlled to minimize the competing elimination reaction.